2-Nitro-4-[(propan-2-yl)sulfanyl]aniline
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Overview
Description
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a sulfanyl group (-S-) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline typically involves a multi-step process One common method starts with the nitration of aniline to form 2-nitroanilineThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the substituent introduced.
Scientific Research Applications
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the sulfanyl group.
4-Nitroaniline: Similar structure but with the nitro group in a different position.
2-Nitro-4-[(prop-2-yn-1-yl)sulfanyl]aniline: Similar structure with a different alkyl group attached to the sulfanyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
75794-22-8 |
---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-nitro-4-propan-2-ylsulfanylaniline |
InChI |
InChI=1S/C9H12N2O2S/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 |
InChI Key |
WSARNJHRJTWPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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